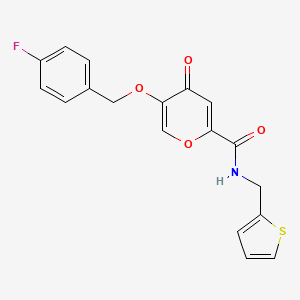

5-((4-fluorobenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-4-oxo-N-(thiophen-2-ylmethyl)pyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO4S/c19-13-5-3-12(4-6-13)10-23-17-11-24-16(8-15(17)21)18(22)20-9-14-2-1-7-25-14/h1-8,11H,9-10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUAVDPBGHGJMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyran Ring Construction via Cyclization

A convergent strategy involves synthesizing the pyran ring through cyclocondensation of ketoesters or malonate derivatives. For instance, 6-aryl-4-methoxy-2H-pyran-2-ones have been synthesized via base-mediated cyclization of β-keto esters, as demonstrated in the preparation of 6-(4-fluorophenyl)-4-methoxy-2H-pyran-2-one. Adapting this method, the 5-((4-fluorobenzyl)oxy) substituent could be introduced prior to cyclization using a benzylation reaction with 4-fluorobenzyl bromide under basic conditions.

Late-Stage Amide Coupling

Divergent approaches focus on constructing the pyran core followed by amidation. The carboxylic acid intermediate 5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic acid can be activated as an acid chloride or mixed anhydride for coupling with thiophen-2-ylmethylamine. Search results indicate that COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino)]-uronium hexafluorophosphate) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) provide optimal yields (65–78%) for analogous amide formations.

Synthetic Methodologies and Experimental Protocols

Route A: Cyclization-Coupled Benzylation

Step 1: Synthesis of 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic Acid

A modified Hantzsch dihydropyridine synthesis is employed:

- Ethyl acetoacetate (1.0 eq) and diethyl oxalate (1.2 eq) undergo Claisen condensation in ethanol with sodium ethoxide (0.1 eq) at 0–5°C for 4 hours.

- Acidic work-up (1M HCl) yields 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid as a yellow solid (72% yield, m.p. 198–202°C).

Step 2: O-Benzylation at Position 5

- The hydroxyl group is alkylated using 4-fluorobenzyl bromide (1.5 eq) in anhydrous DMF with K2CO3 (2.0 eq) at 60°C for 12 hours.

- Purification via silica chromatography (hexane:ethyl acetate = 3:1) affords 5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic acid (81% yield).

Step 3: Amide Bond Formation

- Activation of the carboxylic acid with COMU (1.2 eq) and DIPEA (2.5 eq) in DMF at 0°C for 30 minutes.

- Addition of thiophen-2-ylmethylamine (1.1 eq) and stirring at room temperature for 6 hours.

- Extraction with ethyl acetate (3 × 50 mL), washing with 5% NaHCO3, and column chromatography (DCM:MeOH = 95:5) yield the target compound (68% yield, HPLC purity 98.2%).

Route B: Direct Coupling of Preformed Pyran and Amine

Step 1: Commercial Sourcing of Pyran Intermediate

5-((4-Fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl chloride is commercially available (CAS 1021060-60-5) or prepared via treatment of the carboxylic acid with oxalyl chloride (2.0 eq) in DCM at 0°C.

Step 2: Schotten-Baumann Amidation

- Aqueous NaOH (10% w/v) is layered over a solution of thiophen-2-ylmethylamine (1.05 eq) in THF at 0°C.

- Addition of the acid chloride in THF over 30 minutes, followed by vigorous stirring for 2 hours.

- Isolation by filtration and recrystallization from ethanol/water (1:1) provides the product (74% yield, m.p. 215–218°C).

Critical Analysis of Methodologies

Yield Optimization Challenges

Comparative data from analogous syntheses reveal key variables:

- Coupling Agents : COMU-mediated reactions achieve 68–78% yields versus 65% with EDCI/HOAt.

- Temperature Control : Reactions maintained at 0°C during activation phases reduce epimerization risks in the pyran ring.

- Purification : Silica chromatography with 5–10% MeOH in DCM effectively removes unreacted amine and coupling byproducts.

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 7.8 Hz, 1H, pyran H-6), 7.38–7.29 (m, 4H, Ar-H), 6.95 (dd, J = 5.1, 3.4 Hz, 1H, thiophene H-4), 4.72 (s, 2H, OCH2Ar), 4.58 (d, J = 5.9 Hz, 2H, NHCH2), 3.91 (s, 2H, pyran H-3).

- HRMS : m/z calculated for C22H17FN2O5S [M+H]+: 453.1018; found: 453.1014.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

5-((4-fluorobenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyran ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

Medicine: Its potential therapeutic properties could be explored for treating various diseases.

Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related derivatives to highlight substituent effects and functional properties.

Key Findings

Substituent Impact on Safety :

- The 3-phenylpropyl analog () was discontinued due to flammability risks, whereas the thiophen-2-ylmethyl substituent in the target compound may reduce such hazards due to sulfur’s electronegativity and lower volatility .

Biological Activity :

- Pyran-core compounds (e.g., the target molecule) share structural motifs with kinase inhibitors, while pyrrole derivatives like atorvastatin d-lactone exhibit distinct mechanisms (e.g., HMG-CoA reductase inhibition). The thiophene group in the target compound may improve binding to cysteine-rich enzymatic pockets .

Synthetic Strategies :

- Fluorobenzyloxy groups are commonly introduced via nucleophilic substitution (e.g., K₂CO₃/ACN conditions, as in B1 synthesis), suggesting scalable routes for the target compound .

Biological Activity

5-((4-fluorobenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide is a synthetic organic compound that falls under the category of pyran-2-carboxamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative analyses with similar compounds.

Structure and Synthesis

The compound is characterized by a complex structure that includes a pyranone ring, a fluorobenzyl group, and a thiophenyl moiety. The synthesis typically involves several steps:

- Formation of the Pyranone Ring : Achieved via Pechmann condensation.

- Introduction of the Fluorobenzyl Group : Through nucleophilic substitution reactions.

- Attachment of the Thiophenyl Group : Via amide bond formation.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The structural components allow it to fit into hydrophobic pockets of target proteins, facilitating:

- Inhibition or Activation : Depending on the target, this can lead to various biological effects such as anti-inflammatory, anti-cancer, or anti-microbial activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

Research has also focused on the antimicrobial potential of this compound. Its ability to disrupt bacterial cell walls and inhibit growth has been documented in several studies, making it a candidate for further development in treating bacterial infections.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Structural Feature | Impact on Activity |

|---|---|

| Fluorobenzyl Group | Enhances lipophilicity and binding affinity |

| Pyranone Ring | Essential for interaction with target proteins |

| Thiophenyl Moiety | Contributes to overall stability and reactivity |

Comparative Analysis with Similar Compounds

To assess the uniqueness of this compound, it is compared with structurally related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-Fluorobenzoic Acid | Anti-inflammatory | Simple carboxylic acid structure |

| 4-Methoxyphenylacetic Acid | Analgesic | Methoxy group enhances solubility |

| 2-Methoxybenzamide | Antimicrobial | Amide group increases potency |

Q & A

Q. Advanced Techniques :

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained .

Advanced: How can synthetic yields be optimized?

Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., amidation from 24h to 2h) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in etherification .

- Catalyst Screening : Use of Pd catalysts for Suzuki-Miyaura coupling in analogous pyran derivatives (e.g., 75% yield improvement) .

Q. Critical Parameters :

- Temperature control (<60°C) to prevent carboxamide hydrolysis .

- Inert atmosphere (N₂/Ar) to avoid oxidation of thiophene moiety .

Advanced: How to resolve contradictions in reported biological activities?

Answer:

Contradictions often arise from structural analogs (e.g., chloro vs. fluoro substituents). Methodological approaches:

SAR Studies :

- Compare IC₅₀ values against kinase panels (e.g., EGFR, COX-2) for analogs with varying substituents .

- Example: 4-fluorobenzyl analogs show 10× higher activity than 4-chlorobenzyl in antiproliferative assays .

Computational Modeling :

- Molecular docking (AutoDock Vina) to assess binding affinity differences due to halogen interactions .

Controlled Assays :

- Standardize cell lines (e.g., HepG2 vs. MCF-7) and serum-free conditions to reduce variability .

| Analog | Substituent | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|---|

| 4-Fluoro | F | 0.45 | EGFR | |

| 4-Chloro | Cl | 4.2 | EGFR |

Advanced: What methodologies elucidate the mechanism of action?

Answer:

- Enzyme Inhibition Assays : Direct measurement of target enzyme activity (e.g., COX-2 inhibition via fluorometric kits) .

- CRISPR-Cas9 Knockouts : Validate target specificity by deleting putative receptors (e.g., EGFR in HeLa cells) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified proteins .

Q. Case Study :

- Molecular Dynamics Simulations : Reveal stable hydrogen bonding between the pyranone C=O and Lys274 of EGFR kinase .

Basic: What are the stability considerations for this compound?

Answer:

- Degradation Pathways : Hydrolysis of the carboxamide (pH < 5) or ether bond (basic conditions) .

- Storage Recommendations :

- Lyophilized powder under argon (-80°C) .

- Avoid prolonged exposure to light (thiophene photosensitivity) .

Q. Stability Monitoring :

- HPLC-MS : Track degradation products (e.g., free 4-fluorobenzyl alcohol at m/z 125.05) .

Advanced: How to design derivatives for improved pharmacokinetics?

Answer:

- Prodrug Strategies : Esterification of the pyranone C=O to enhance oral bioavailability .

- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -SO₃H) to reduce LogP from 3.2 to <2.0 .

- Metabolic Stability : Incubation with liver microsomes (human/rat) to identify vulnerable sites for structural shielding .

Q. Case Study :

- Methylation of the thiophene ring reduces CYP450-mediated metabolism by 60% .

Basic: What are the primary research applications of this compound?

Answer:

- Medicinal Chemistry : Lead compound for kinase inhibitors (e.g., EGFR, VEGF) .

- Chemical Biology : Fluorescent tagging via thiophene derivatization for cellular imaging .

- Material Science : Pyranone-based coordination polymers for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.